3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenylboronic acid
Overview
Description
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperazine ring with a tert-butoxycarbonyl protecting group. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenylboronic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first protected with a tert-butoxycarbonyl group.
Introduction of the Boronic Acid Group: The protected piperazine is then reacted with a boronic acid derivative to introduce the boronic acid group.
The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to remove the boronic acid group, yielding the corresponding hydrocarbon.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce the corresponding hydrocarbon.
Scientific Research Applications
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe for studying enzyme activity.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-chlorophenylboronic acid: Contains a chlorine atom instead of fluorine, which affects its reactivity and stability.
3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-bromophenylboronic acid: Contains a bromine atom, which can participate in different types of substitution reactions compared to the fluorine-containing compound.
Uniqueness
The presence of the fluorine atom in 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-fluorophenylboronic acid imparts unique properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and medicinal research, where precise control over chemical reactivity is essential.
Properties
IUPAC Name |
[3-fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-6-4-19(5-7-20)11-12-8-13(17(22)23)10-14(18)9-12/h8-10,22-23H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXWMSUXMHEHET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118488 | |
Record name | 1-Piperazinecarboxylic acid, 4-[(3-borono-5-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201118488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704066-82-9 | |
Record name | 1-Piperazinecarboxylic acid, 4-[(3-borono-5-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[(3-borono-5-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201118488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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